molecular formula C9H18NO2+ B076360 Allomuscarone CAS No. 13552-60-8

Allomuscarone

Cat. No. B076360
CAS RN: 13552-60-8
M. Wt: 172.24 g/mol
InChI Key: XKOQIVSZENKHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allomuscarone is a natural compound that is found in the root of Angelica archangelica. It is an aromatic organic compound that has been studied for its potential therapeutic applications. Allomuscarone is a member of the coumarin family of compounds and has been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of allomuscarone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.

Biochemical And Physiological Effects

Allomuscarone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as certain tumor cells. Allomuscarone has also been found to reduce inflammation in the body and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Allomuscarone has several advantages for lab experiments. It is a natural compound that can be easily extracted from the root of Angelica archangelica. It is also relatively easy to synthesize in the laboratory. However, one of the limitations of using allomuscarone in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of allomuscarone. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the study of the compound's potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of allomuscarone and its potential use in the treatment of various diseases.

Synthesis Methods

Allomuscarone can be synthesized in the laboratory using various methods. One of the most commonly used methods is the extraction of the compound from the root of Angelica archangelica. Other methods include chemical synthesis and biosynthesis.

Scientific Research Applications

Allomuscarone has been studied extensively for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. Allomuscarone has also been found to have a positive effect on the central nervous system and has been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

trimethyl-[(5-methyl-4-oxooxolan-2-yl)methyl]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOQIVSZENKHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(O1)C[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929033
Record name 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl-[(5-methyl-4-oxooxolan-2-yl)methyl]azanium

CAS RN

13552-60-8
Record name Muscarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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